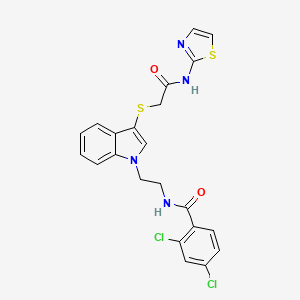
2,4-dichloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H18Cl2N4O2S2 and its molecular weight is 505.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,4-dichloro-N-(2-(3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including the presence of thiazole and indole moieties, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Dichloro substitution at positions 2 and 4 on the benzamide ring.
- A thiazole ring linked through a thioether bond to an indole structure.
This unique combination contributes to its pharmacological profile and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activities. Specifically, the compound has shown promising results against various fungal strains. The thiazole ring enhances its interaction with biological targets, making it a valuable candidate for further development in antimicrobial therapies.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various studies. For instance:
- In vitro assays demonstrated that derivatives of thiazoles exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer). The IC50 values for these compounds ranged from 1.8 µM/mL to 4.5 µM/mL , indicating potent activity compared to standard drugs like doxorubicin .
The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring significantly enhance cytotoxic activity, emphasizing the importance of molecular modifications in developing effective anticancer agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. For example:
- The compound showed strong binding affinity to dihydrofolate reductase (DHFR) , a key enzyme involved in folate metabolism, with a ΔG value of −9.0 kcal/mol . This suggests that it may act as a potent inhibitor of DHFR, surpassing several known analogues in terms of binding strength .
Case Studies
- Antifungal Activity : A study highlighted that derivatives similar to our compound displayed significant antifungal properties against Candida species, suggesting its potential as an antifungal agent in clinical settings.
- Cytotoxicity Against Cancer Cell Lines : In another study, compounds structurally related to this compound were tested against multiple cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2,4-Dichloro-N-(5-methyl-4-phenylthiazol-2-yl)benzamide | Thiazole derivative with methyl substitution | Antifungal | Lacks triazole component |
| 2-(5-Methylthiazol-2-yl)-N-(4-chlorobenzoyl)acetamide | Contains thiazole and acetamide moieties | Antimicrobial | Different functional groups |
| N-(4-Methylthiazol-5-yl)-benzamide | Simple thiazole-benzamide structure | Moderate activity against bacteria | No triazole or sulfur components |
This table illustrates how variations in structural features can influence biological activity, highlighting the unique advantages of the target compound.
特性
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S2/c23-14-5-6-15(17(24)11-14)21(30)25-7-9-28-12-19(16-3-1-2-4-18(16)28)32-13-20(29)27-22-26-8-10-31-22/h1-6,8,10-12H,7,9,13H2,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBKIMZSXKKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














